5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is an organic compound belonging to the class of thiadiazolidines This compound is characterized by a thiadiazolidine ring with a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide typically involves the reaction of benzylamine with sulfur dioxide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which cyclizes to form the thiadiazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .
Scientific Research Applications
5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of serine proteases, forming a stable complex that prevents the enzyme from catalyzing its substrate. This inhibition is often irreversible, making the compound a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide
- 5-(4-Methoxybiphenyl-3-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide
- 5-(4-Chloro-5-phenyl-3-thienyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide
Uniqueness
5-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is unique due to its specific benzyl substitution, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C9H10N2O3S |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
5-benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one |
InChI |
InChI=1S/C9H10N2O3S/c12-9-7-11(15(13,14)10-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) |
InChI Key |
UNFJLRCZNPDZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NS(=O)(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.